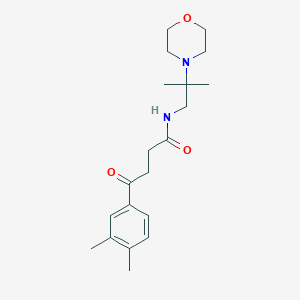
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. TAK-659 has been shown to have potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL).
作用機序
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide inhibits SYK, which is a key mediator of BCR signaling. BCR signaling is essential for the survival and proliferation of B cells, and dysregulated BCR signaling is a hallmark of B cell malignancies. By inhibiting SYK, N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide blocks BCR signaling and induces apoptosis in B cell lymphoma cells.
Biochemical and Physiological Effects:
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. In addition to its effects on BCR signaling and apoptosis, N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to inhibit migration and adhesion of B cell lymphoma cells. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide also enhances the anti-tumor activity of other drugs, such as ibrutinib and venetoclax.
実験室実験の利点と制限
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good oral bioavailability. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to be well-tolerated in preclinical studies and clinical trials. However, N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy are not yet fully understood. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide also has limited selectivity, as it inhibits other kinases in addition to SYK.
将来の方向性
There are several future directions for research on N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. One area of interest is the development of combination therapies that include N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to enhance the anti-tumor activity of other drugs, and combination therapies may have synergistic effects. Another area of interest is the development of biomarkers that can predict response to N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. Biomarkers could help identify patients who are most likely to benefit from N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide and could also be used to monitor treatment response. Finally, further studies are needed to fully understand the long-term safety and efficacy of N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide.
合成法
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2,2,2-trifluoroethylamine with 2-bromo-5-fluoropyridine to form 6-(2,2,2-trifluoroethoxy)pyridine. This intermediate is then reacted with N-phenylmethanamine to form N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine. Finally, the carboxylic acid derivative of this compound is obtained by reacting it with phosgene.
科学的研究の応用
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in B cell malignancies. Preclinical studies have shown that N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide inhibits BCR signaling and induces apoptosis in B cell lymphoma cell lines. In vivo studies in mouse models of CLL and MCL have demonstrated that N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide inhibits tumor growth and prolongs survival. Clinical trials are currently underway to evaluate the safety and efficacy of N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide in patients with CLL, MCL, and DLBCL.
特性
IUPAC Name |
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)10-22-13-7-6-12(8-19-13)14(21)20-23-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBURWCCONOJNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C2=CN=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[[2-(2-fluoro-5-methylanilino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7680370.png)

![2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B7680389.png)
![2-chloro-6-fluoro-N-[[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B7680394.png)
![4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B7680400.png)
![1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7680410.png)
![4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7680421.png)
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone](/img/structure/B7680422.png)
![N-[4-(3-methylphenoxy)phenyl]-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7680425.png)
![2-[benzyl(propan-2-yl)amino]-N-(4,5-dimethyl-1-oxo-2H-furo[3,4-d]pyridazin-7-yl)acetamide](/img/structure/B7680433.png)
![2-[[2-(4-Ethoxyphenoxy)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7680450.png)
![4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7680454.png)
![[1-(benzylamino)-1-oxopropan-2-yl] 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B7680460.png)